N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0495231 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibitors in Medical Applications
Studies have shown that urease inhibitors, which include urea derivatives, are potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. These infections necessitate the development of effective urease inhibitors, and N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea derivatives could be explored for such purposes. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for alternative urease inhibitors. The exploration of herbal extracts and urea derivatives as sources of polyphenolic urease inhibitors presents a complementary or alternative therapy approach (Kosikowska & Berlicki, 2011).
Slow Release Fertilizer in Agriculture
Ureaform, a condensation product of urea and formaldehyde, has been studied for its slow nitrogen release properties, beneficial for improved fertility management and pollution reduction in agricultural settings. The mineralization of ureaform, governed by microbial activity, indicates its potential as a slow-release fertilizer, aiding in the efficient utilization of nitrogen and enhancing sustainable agricultural practices (Alexander & Helm, 1990).
Ureas in Drug Design
Ureas, including this compound, have been identified as crucial functional groups in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules exhibiting a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This highlights the importance of urea moiety in medicinal chemistry and encourages its use as a structural motif in drug development (Jagtap et al., 2017).
Urea Biosensors for Health Monitoring
The development of urea biosensors has advanced significantly, with applications in detecting and quantifying urea concentration in medical diagnostics. These biosensors, utilizing enzyme urease, offer insights into conditions like renal failure, dehydration, and various metabolic disorders. The integration of nanoparticles and conducting polymers in urea biosensors enhances their sensitivity and specificity, demonstrating their potential in health monitoring and disease prevention (Botewad et al., 2021).
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylpyrimidin-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c1-7-4-5-18-11(19-7)21-12(22)20-10-6-8(13(15,16)17)2-3-9(10)14/h2-6H,1H3,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESRTOUTGLTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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